molecular formula C14H14ClN3O2S B6562889 N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 921800-76-2

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Cat. No. B6562889
CAS RN: 921800-76-2
M. Wt: 323.8 g/mol
InChI Key: TYSGJYFUOBSWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as CMT, is a synthetic compound that has been widely used in scientific research due to its unique properties. CMT is an inhibitor of cyclooxygenase-2 (COX-2) and is known to have a wide range of biologically active effects. The compound is also used in laboratory experiments to study the effects of COX-2 inhibition on various biological processes.

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide works by binding to the active site of COX-2 and preventing the enzyme from producing prostaglandins. The inhibition of COX-2 activity has been shown to have a variety of biological effects, including the inhibition of inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the growth of cancer cells in laboratory studies.

Advantages and Limitations for Lab Experiments

The use of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide in laboratory experiments has several advantages. N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. In addition, the compound is relatively non-toxic and can be used in a variety of biological systems. The main limitation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is that it is not a very specific inhibitor of COX-2 and can inhibit other enzymes as well.

Future Directions

Future research on N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide could focus on developing more specific inhibitors of COX-2 that could be used to study the effects of COX-2 inhibition on various biological processes. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, such as the treatment of inflammation, pain, and cancer. Finally, further research could be conducted to investigate the effects of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide on other enzymes and biological processes.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can be synthesized by a variety of methods, including the condensation of 3-chloro-2-methylphenol and 2-acetamido-1,3-thiazol-4-ylacetic acid. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C for several hours. The reaction products are then purified by column chromatography and recrystallized from a suitable solvent.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been widely used in scientific research due to its ability to inhibit COX-2, an enzyme involved in the production of prostaglandins. The compound has been used in a variety of studies to investigate the effects of COX-2 inhibition on various biological processes, including inflammation, pain, and cancer. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been used to study the effects of other drugs on COX-2 activity.

properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSGJYFUOBSWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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